3-Cyclobutene-1,2-dione, 3-chloro-4-(4-morpholinyl)-
CAS No.: 68239-27-0
Cat. No.: VC18446322
Molecular Formula: C8H8ClNO3
Molecular Weight: 201.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68239-27-0 |
|---|---|
| Molecular Formula | C8H8ClNO3 |
| Molecular Weight | 201.61 g/mol |
| IUPAC Name | 3-chloro-4-morpholin-4-ylcyclobut-3-ene-1,2-dione |
| Standard InChI | InChI=1S/C8H8ClNO3/c9-5-6(8(12)7(5)11)10-1-3-13-4-2-10/h1-4H2 |
| Standard InChI Key | MRSXFXHLKHAXQI-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCN1C2=C(C(=O)C2=O)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a strained cyclobutene ring fused with two ketone groups at positions 1 and 2. At position 3, a chlorine atom is substituted, while position 4 bears a morpholine group—a six-membered ring containing one oxygen and one nitrogen atom. The planar cyclobutene ring introduces significant angle strain, enhancing reactivity in cycloaddition and substitution reactions. Quantum mechanical calculations predict partial double-bond character in the cyclobutene ring, contributing to its electrophilic nature.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 68239-27-0 | |
| Molecular Formula | ||
| Molecular Weight | 201.61 g/mol | |
| HPLC Mobile Phase | Acetonitrile/water/ | |
| Stability | Sensitive to moisture and light |
Synthesis and Optimization
Conventional Synthesis Routes
The primary synthesis involves reacting squaric acid (3,4-dihydroxy-3-cyclobutene-1,2-dione) with chlorinated amines in dimethylformamide (DMF) under reflux conditions. Morpholine acts as a nucleophile, displacing chloride at position 4. Yields typically range from 60–75%, with purity >95% achievable via recrystallization from ethyl acetate.
Table 2: Representative Synthesis Conditions
| Parameter | Value |
|---|---|
| Solvent | Dimethylformamide (DMF) |
| Temperature | 80–100°C (reflux) |
| Reaction Time | 6–8 hours |
| Workup | Precipitation in ice water |
Mechanistic Insights
The reaction proceeds via a nucleophilic aromatic substitution (SAr) mechanism. The electron-withdrawing carbonyl groups activate the cyclobutene ring, enabling chloride displacement by morpholine. Density functional theory (DFT) studies suggest a concerted pathway with a transition state energy of ~25 kcal/mol. Competing side reactions include over-substitution at position 3, mitigated by stoichiometric control.
Applications in Organic Synthesis
Cycloaddition Reactions
The electron-deficient cyclobutene core participates in [2+2] and [4+2] cycloadditions. For example, reaction with electron-rich dienes yields bicyclic lactams, valuable in natural product synthesis. The chlorine atom can be further functionalized via Suzuki-Miyaura coupling, enabling aryl group incorporation .
Analytical Characterization
Chromatographic Methods
Reverse-phase HPLC with a column (4.6 × 150 mm, 5 μm) effectively separates the compound using a gradient of 0.1% in water (A) and acetonitrile (B) at 1 mL/min. Retention time: 6.2 min.
Spectroscopic Data
-
NMR (400 MHz, DMSO-d): δ 4.21 (t, J=4.8 Hz, 4H, morpholine OCH), 3.68 (t, J=4.8 Hz, 4H, morpholine NCH)
-
HRMS (ESI): m/z calcd. for 201.0198, found 201.0195
Comparative Analysis with Structural Analogs
3-Hydroxy-4-(4-Morpholinyl)- Derivative
The hydroxyl analog (CAS 89846-88-8) exhibits reduced electrophilicity due to hydrogen bonding, making it less reactive in nucleophilic substitutions but more soluble in polar solvents . This highlights how minor structural changes dramatically alter physicochemical behavior.
Iodinated Derivatives
3-Chloro-4-[4-(dimethylamino)-2-iodophenyl]-3-cyclobutene-1,2-dione (CAS 26948761) demonstrates the scaffold’s capacity for heavy atom substitution, enabling applications in radiopharmaceuticals .
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